2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione
Description
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a 5-methyl-1,3,4-oxadiazole moiety via a methyl bridge.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-7-13-14-10(18-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLZRPMQOFIOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with isoindoline-1,3-dione in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Substituent Variations
The compound’s structural uniqueness lies in its 1,3,4-oxadiazole substituent. Comparisons with similar isoindole-1,3-dione derivatives reveal distinct physicochemical and biological properties based on heterocyclic modifications:
Key Observations :
- Thione-containing derivatives (e.g., triazolidine-thione in ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
Electronic and Spectral Properties
- IR Spectroscopy : All isoindole-1,3-dione derivatives show strong C=O stretches near 1700–1780 cm⁻¹. Sulfur-containing compounds (e.g., 14, 17b) exhibit additional peaks for C=S (1217–1222 cm⁻¹) or SO2 (b: 3.12 ppm for SO2CH3 in 1H-NMR) .
- 1H-NMR : Methyl groups on heterocycles resonate at δ 2.30–2.64, with splitting patterns indicating syn/anti conformers in hydrazone derivatives (e.g., 17a) .
Biological Activity
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione is a heterocyclic compound that combines the structural features of oxadiazole and isoindole. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The unique combination of its structural moieties imparts distinct chemical and biological properties that are being explored for various applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 243.22 g/mol. The structural features include an isoindole core linked to a 5-methyl-1,3,4-oxadiazole moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 243.22 g/mol |
| CAS Number | 1225138-96-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Anticancer Activity : It has shown potential in modulating pathways associated with cancer cell proliferation and survival by interacting with various receptors and enzymes.
Antimicrobial and Antifungal Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial and antifungal activities. In bioassays conducted by Syngenta, several synthesized compounds demonstrated higher antifungal activity than traditional agents like pimprinine . The specific mechanism often involves disruption of cellular processes in pathogens.
Anticancer Potential
Studies have identified isoindoline derivatives as promising candidates for cancer therapy due to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro tests have revealed IC50 values ranging from 10–140 μM against AChE . The structural modifications in isoindoline derivatives contribute to their enhanced biological activity.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds:
- Isoindoline Derivatives : A series of novel isoindoline derivatives were synthesized and tested for their anti-inflammatory and antibacterial effects. These studies highlighted the importance of structural variations in enhancing biological efficacy .
- Oxadiazole Compounds : Compounds featuring oxadiazole moieties have been shown to exhibit broad-spectrum antimicrobial activities against various pathogens .
Comparative Analysis
When compared to similar compounds such as 5-Methyl-1,3,4-oxadiazole and Isoindoline derivatives, 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole stands out due to its dual functional moieties which enhance its versatility in biological applications.
| Compound Name | Key Activity |
|---|---|
| 5-Methyl-1,3,4-Oxadiazole | Antimicrobial |
| Isoindoline | Anticancer |
| 2-[(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methyl]Isoindole | Antimicrobial & Anticancer |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The isoindole moiety is typically introduced via nucleophilic substitution or coupling reactions. Optimization can employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, refluxing in DMSO with sodium hydroxide has been effective for similar oxadiazole derivatives . Statistical tools like response surface methodology (RSM) can identify optimal conditions for yield improvement .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the connectivity of the oxadiazole and isoindole rings and verify substituent positions.
- IR Spectroscopy : To identify functional groups (e.g., C=O stretching in isoindole at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformation, as demonstrated for structurally analogous compounds .
Q. What are the key structural features influencing the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing oxadiazole ring enhances electrophilic substitution at the methyl group, while the isoindole’s aromatic system directs reactivity toward its carbonyl groups. Substituents on the oxadiazole (e.g., methyl at position 5) modulate steric and electronic effects, as seen in related compounds .
Advanced Research Questions
Q. How can computational methods predict the biological activity and target interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities with proteins by aligning the compound’s oxadiazole and isoindole moieties into active sites. Molecular dynamics (MD) simulations assess stability over time. For validation, pair computational results with in vitro assays (e.g., enzyme inhibition or cell viability tests). Studies on analogous compounds highlight interactions with kinases or DNA repair enzymes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Perform meta-analysis to account for variables like assay type (e.g., cell-free vs. cell-based), compound purity, and solvent effects. Use hierarchical clustering to group structurally similar analogs and identify activity trends. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
Q. How can solubility and bioavailability be enhanced without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) via N-alkylation of the isoindole ring or modify the oxadiazole’s methyl group. Prodrug strategies, such as esterification, can improve solubility while maintaining activity. Evaluate using partition coefficient (logP) measurements and pharmacokinetic profiling in model organisms .
Q. What experimental designs are optimal for studying reaction mechanisms in the compound’s synthesis?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N in hydrazide precursors) to track cyclization steps. Kinetic studies (e.g., varying reaction time and temperature) paired with DFT calculations can elucidate transition states. For complex pathways, in-situ IR or Raman spectroscopy monitors intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
